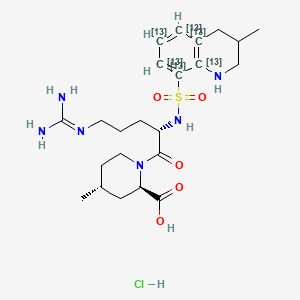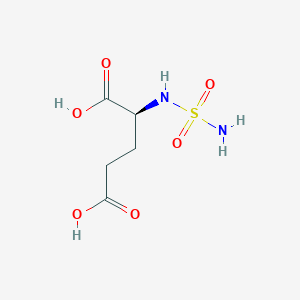![molecular formula C18H32N8O3S B12373785 (3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD8421 is a highly selective inhibitor of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation. CDK2 is activated through interaction with its cyclin partners, cyclin E and cyclin A, driving the progression of the cell cycle from the G1 phase to the S phase. AZD8421 has shown potential in addressing resistance to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors in breast cancer and cancers with high cyclin E1 expression .
Métodos De Preparación
The synthesis of AZD8421 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups that confer selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields. Industrial production methods focus on scaling up the synthesis while maintaining the purity and efficacy of the compound .
Análisis De Reacciones Químicas
AZD8421 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: AZD8421 can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Aplicaciones Científicas De Investigación
AZD8421 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK2 in cell cycle regulation and to develop new inhibitors with improved selectivity and potency.
Biology: Employed in cellular assays to investigate the effects of CDK2 inhibition on cell proliferation, apoptosis, and senescence.
Medicine: Under investigation for its potential to overcome resistance to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors in breast cancer and other cancers with high cyclin E1 expression.
Industry: Utilized in the development of new therapeutic agents targeting CDK2 for the treatment of various cancers
Mecanismo De Acción
AZD8421 exerts its effects by selectively inhibiting CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream substrates required for cell cycle progression. This inhibition leads to cell cycle arrest in the G1/S phase and induces cellular senescence. The molecular targets and pathways involved include the retinoblastoma protein (pRB) pathway and the cyclin E1-CDK2 complex .
Comparación Con Compuestos Similares
AZD8421 is unique in its high selectivity for CDK2 over other cyclin-dependent kinases such as CDK1, CDK4, CDK6, and CDK9. This selectivity is achieved through specific interactions with key residues in the ATP-binding pocket of CDK2. Similar compounds include:
Palbociclib: A cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor with similar applications.
Abemaciclib: A cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor with a broader spectrum of activity. AZD8421’s uniqueness lies in its ability to selectively inhibit CDK2, making it a valuable tool in overcoming resistance to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors
Propiedades
Fórmula molecular |
C18H32N8O3S |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C18H32N8O3S/c1-5-14(12(4)27)22-18-23-16(15-17(24-18)25(7-3)11-19-15)21-13-8-9-26(10-13)30(28,29)20-6-2/h11-14,20,27H,5-10H2,1-4H3,(H2,21,22,23,24)/t12-,13+,14+/m1/s1 |
Clave InChI |
ROGNUCVYDNPNJI-RDBSUJKOSA-N |
SMILES isomérico |
CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)N[C@H]3CCN(C3)S(=O)(=O)NCC |
SMILES canónico |
CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)NC3CCN(C3)S(=O)(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)




![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)



![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)

